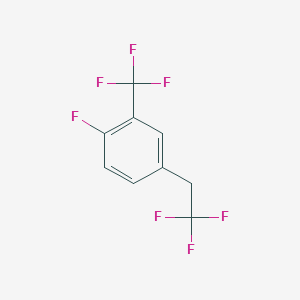

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene

Descripción general

Descripción

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons. This compound is characterized by the presence of multiple fluorine atoms attached to a benzene ring, which imparts unique chemical and physical properties. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms onto a benzene ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F₂) or a fluorinating reagent like Selectfluor is used to introduce fluorine atoms onto the benzene ring. The reaction conditions often require the use of a catalyst, such as iron(III) fluoride (FeF₃), and may be carried out at elevated temperatures to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Continuous flow reactors and advanced fluorination techniques, such as gas-phase fluorination, may be employed to ensure efficient and safe production of the compound. The use of automated systems and stringent safety protocols is essential to minimize the risks associated with handling fluorine gas and other reactive fluorinating agents.

Análisis De Reacciones Químicas

Types of Reactions

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of fluorinated phenols or amines.

Oxidation: Formation of fluorinated benzoic acids or ketones.

Reduction: Formation of partially or fully de-fluorinated benzene derivatives.

Aplicaciones Científicas De Investigación

Materials Science

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is utilized in the development of advanced materials due to its fluorinated structure, which imparts unique properties such as increased hydrophobicity and thermal stability. These characteristics make it suitable for:

- Fluoropolymer Synthesis : Its incorporation into polymer matrices can enhance the chemical resistance and thermal stability of the resulting materials.

- Coatings and Films : The compound can be used to develop coatings that require low surface energy and high durability.

Pharmaceutical Applications

The compound's fluorinated nature is beneficial in medicinal chemistry for:

- Drug Design : Fluorinated compounds often exhibit altered biological activity compared to their non-fluorinated counterparts. This property is exploited to enhance the pharmacokinetic profiles of drugs.

- Synthesis of Pharmaceuticals : It serves as a building block in the synthesis of various pharmaceutical agents, particularly those targeting specific receptors where fluorination can improve binding affinity.

Chemical Synthesis

In organic chemistry, this compound acts as a versatile reagent:

- Electrophilic Aromatic Substitution : The compound can participate in electrophilic substitution reactions due to the presence of multiple electron-withdrawing groups.

- Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing complex organic molecules.

Case Study 1: Fluorinated Polymers

A study demonstrated that incorporating this compound into polymer chains resulted in materials with significantly improved thermal stability and chemical resistance compared to standard polymers without fluorination. The research highlighted the potential for these materials in applications requiring high-performance characteristics under extreme conditions.

Case Study 2: Drug Development

Research involving this compound as a precursor in drug synthesis showed that fluorination improved the metabolic stability of a candidate drug. The study illustrated how modifying the structure with fluorinated groups could lead to better therapeutic outcomes while reducing side effects.

Mecanismo De Acción

The mechanism of action of 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules through various mechanisms, including:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Receptor Binding: The compound may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.

Membrane Interaction: The compound may incorporate into cell membranes, altering their properties and affecting cellular processes.

Comparación Con Compuestos Similares

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can be compared with other similar fluorinated aromatic compounds, such as:

1-Fluoro-2,4,6-trifluorobenzene: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and properties.

1-Fluoro-4-(trifluoromethyl)benzene: Lacks the trifluoroethyl group, resulting in different chemical and physical characteristics.

1-Fluoro-2-(trifluoromethyl)benzene: Similar to the target compound but with a different substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated aromatic compounds.

Actividad Biológica

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene, also known by its CAS number 1099597-38-2, is an organofluorine compound characterized by a unique trifluoromethyl group that imparts distinct biological properties. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is essential for harnessing its properties in medicinal chemistry and environmental science.

- Molecular Formula : C₉H₅F₇

- Molecular Weight : 246.125 g/mol

- Purity : ≥95%

- MDL Number : MFCD11226547

| Property | Value |

|---|---|

| CAS Number | 1099597-38-2 |

| Molecular Formula | C₉H₅F₇ |

| Molecular Weight | 246.125 g/mol |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that organofluorine compounds exhibit varying degrees of antimicrobial activity. The presence of trifluoromethyl groups can enhance the lipophilicity of the compounds, potentially improving their ability to penetrate microbial membranes. In a study examining the effects of fluorinated compounds on bacterial strains, it was found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Pharmacological Potential

The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics significantly. For instance, compounds containing this group have been shown to enhance the potency of drugs targeting serotonin receptors. A structure-activity relationship (SAR) study highlighted that introducing a trifluoromethyl group at the para position of phenolic structures increased the inhibition of serotonin uptake by sixfold compared to non-fluorinated analogs . This suggests potential applications in developing antidepressants or anxiolytics.

Toxicity and Environmental Impact

Despite their beneficial properties, organofluorine compounds raise concerns regarding toxicity and environmental persistence. Studies have demonstrated that some fluorinated compounds can bioaccumulate in organisms, leading to toxic effects on aquatic life. The persistence of these compounds in the environment necessitates careful evaluation when considering their use in pharmaceuticals or agrochemicals .

Case Study 1: Antibacterial Activity

A recent investigation into the antibacterial properties of various fluorinated aromatic compounds included this compound. The study revealed that this compound displayed moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Drug Development

In drug discovery research focusing on serotonin receptor antagonists, derivatives of this compound were synthesized and evaluated for their binding affinity and efficacy. The presence of the trifluoromethyl groups significantly improved receptor binding compared to traditional analogs, suggesting that this compound could serve as a scaffold for designing novel therapeutic agents targeting neurological disorders .

Propiedades

IUPAC Name |

1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKYCMMBVCKTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.